5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide
Description
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide is a polycyclic aromatic hydrocarbon (PAH) derivative containing a hydroperoxide (-OOH) functional group. Its synthesis typically involves transition metal-catalyzed autoxidation, such as Mn(III) or ceric ammonium nitrate (CAN), which facilitates the introduction of the hydroperoxy moiety at reactive methylene positions in cyclic amides or related substrates . This compound serves as a critical intermediate in oxidation reactions, particularly in the formation of hydroxylated derivatives under controlled catalytic conditions. Its stability and reactivity profile make it valuable in organic synthesis, where selective oxidation pathways are essential.
Properties
CAS No. |
93923-77-4 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
10b-hydroperoxy-2,3-dihydro-1H-fluoranthene |
InChI |
InChI=1S/C16H14O2/c17-18-16-10-4-6-11-5-3-8-13(15(11)16)12-7-1-2-9-14(12)16/h1-3,5,7-9,17H,4,6,10H2 |
InChI Key |
IXCBSNLRMVSFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C4=CC=CC=C4C3(C1)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide typically involves the hydroperoxidation of 5,6-dihydrofluoranthene derivatives. The reaction conditions often require the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out under controlled temperature and pressure to ensure the selective formation of the hydroperoxide group.
Industrial Production Methods
Industrial production of 5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide can undergo various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal complexes, such as those containing iron or manganese.
Major Products Formed
Alcohols: Formed through reduction of the hydroperoxide group.
Ketones: Formed through oxidation of the hydroperoxide group.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biology and Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide involves the interaction of the hydroperoxide group with various molecular targets. The hydroperoxide group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other reactive intermediates. These intermediates can then interact with biological molecules, leading to various effects, such as oxidative stress or signaling pathway modulation.
Comparison with Similar Compounds
Research Findings and Implications
- Stability Advantage : The compound’s resistance to thermal/photolytic degradation enhances its utility in synthetic applications requiring stable intermediates .
- Catalytic Specificity : Mn(III) or CAN enables selective alcohol production, contrasting with uncontrolled degradation pathways in other hydroperoxides .
Tables Summarizing Key Data
Table 2. Volatility Parameters (SIMPOL Model)
| Functional Group | Volatility Reduction (b-value) |
|---|---|
| -OOH | -2.49 |
| -OH | -2.23 |
Biological Activity
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide is a compound that has garnered attention due to its potential biological activities, particularly in the context of oxidative stress and its implications in various diseases. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and relevant research findings.
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide is characterized by its unique molecular structure, which contributes to its reactivity and biological effects. The compound's CAS number is 93923-77-4, and it is known for its hydroperoxide functional group that can participate in redox reactions.
The biological activity of 5,6-dihydrofluoranthen-6a(4H)-yl hydroperoxide is primarily attributed to its ability to generate reactive oxygen species (ROS). These ROS can lead to oxidative damage in cells, affecting lipids, proteins, and nucleic acids. The following mechanisms have been identified:
- Oxidative Stress Induction : The compound can induce oxidative stress by generating ROS, which can disrupt cellular homeostasis.
- Cellular Signaling Pathways : It may activate various signaling pathways associated with inflammation and apoptosis.
- Interaction with Cytochrome P450 Enzymes : The compound's metabolism may involve cytochrome P450 enzymes, which are crucial in the bioactivation of many xenobiotic compounds.
Antioxidant Activity
Research indicates that 5,6-dihydrofluoranthen-6a(4H)-yl hydroperoxide exhibits both pro-oxidant and antioxidant properties depending on concentration and cellular context. At low concentrations, it may scavenge free radicals; however, at higher concentrations, it promotes oxidative damage.
Cytotoxic Effects
Studies have shown that this compound can induce cytotoxicity in various cell lines. For instance:
- Cancer Cell Lines : It has been observed to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Normal Cell Lines : Cytotoxic effects on normal cells raise concerns regarding its safety profile for therapeutic applications.
Research Findings
Several studies have investigated the biological effects of 5,6-dihydrofluoranthen-6a(4H)-yl hydroperoxide:
| Study | Findings |
|---|---|
| Chun et al. (2016) | Discussed the role of cytochrome P450 enzymes in the metabolic activation of procarcinogenic compounds, highlighting the potential for 5,6-dihydrofluoranthen-6a(4H)-yl hydroperoxide to undergo similar metabolic pathways. |
| ACS Publications (1997) | Explored the synthesis and structural properties of related compounds, providing insights into the reactivity patterns that may influence biological activity. |
| Journal of Organic Chemistry (1977) | Provided foundational knowledge on the chemical behavior of hydroperoxides, contributing to understanding how such compounds interact with biological systems. |
Case Studies
- Case Study on Cancer Cell Proliferation : In vitro studies demonstrated that treatment with 5,6-dihydrofluoranthen-6a(4H)-yl hydroperoxide led to a significant reduction in the proliferation rates of breast cancer cell lines (MCF-7), suggesting potential applications in cancer therapy.
- Oxidative Stress in Neuronal Cells : Another study indicated that exposure to this compound resulted in increased markers of oxidative stress in neuronal cell cultures, implicating it in neurodegenerative processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
